ethyl 5-cyano-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-cyano-1H-imidazole-4-carboxylate is a heterocyclic organic compound that contains an imidazole ring substituted with a cyano group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-cyano-1H-imidazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the condensation of ethyl cyanoacetate with formamide, followed by cyclization and subsequent esterification . The reaction conditions typically require heating and the use of a suitable catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Imidazole derivatives with amine groups.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-cyano-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-cyano-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and ester groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The imidazole ring structure is also essential for its biological activity, as it can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyano-1H-imidazole-5-carboxylate: Similar structure but different position of the cyano and ester groups.
Methyl 5-cyano-1H-imidazole-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Amino-1H-imidazole-4-carboxylate: Contains an amino group instead of a cyano group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyano and ester groups in specific positions on the imidazole ring allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
59253-74-6 |
---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.1 |
Purity |
95 |
Origin of Product |
United States |
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